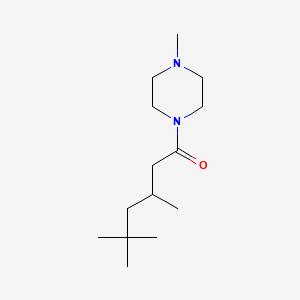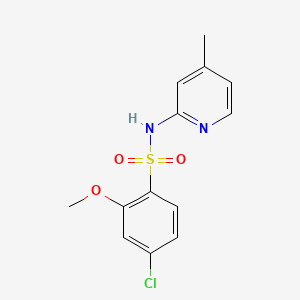
(4-Chloro-3-methylphenyl)(3-cyanophenyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile is an organoboron compound with the molecular formula C14H11BClNO and a molecular weight of 255.51 g/mol . This compound is part of the broader class of boronic acids and their derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile typically involves the reaction of 4-chloro-3-methylphenylboronic acid with benzonitrile under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide are typically employed.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boranes.
Substitution: Various substituted boronic compounds.
Wissenschaftliche Forschungsanwendungen
3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme functions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile primarily involves its role as a boron-containing reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles, which aids in the transmetalation step of the Suzuki-Miyaura reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-methoxyphenylboronic acid
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
Compared to similar compounds, 3-((4-chloro-3-methylphenyl)(hydroxy)boryl)benzonitrile offers unique reactivity due to the presence of both chloro and methyl groups on the phenyl ring. This dual substitution pattern enhances its versatility in various synthetic applications, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
872495-69-7 |
|---|---|
Molekularformel |
C14H11BClNO |
Molekulargewicht |
255.51 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl)-(3-cyanophenyl)borinic acid |
InChI |
InChI=1S/C14H11BClNO/c1-10-7-13(5-6-14(10)16)15(18)12-4-2-3-11(8-12)9-17/h2-8,18H,1H3 |
InChI-Schlüssel |
OSEAAXSYKSNHSS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)

![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)



![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)



